molecular formula C10H20N2O2 B8663080 Ethyl (4-ethylpiperazin-1-yl)acetate CAS No. 24636-94-0

Ethyl (4-ethylpiperazin-1-yl)acetate

Cat. No. B8663080
CAS RN: 24636-94-0
M. Wt: 200.28 g/mol
InChI Key: AZYRBDOTCHWMJV-UHFFFAOYSA-N
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Description

Ethyl (4-ethylpiperazin-1-yl)acetate is a chemical compound with the molecular formula C10H18N2O3 . It is also known by other names such as Ethyl (4-ethyl-1-piperazinyl)(oxo)acetate, Ethyl 2-(4-ethylpiperazin-1-yl)-2-oxoacetate, and others . The average mass of this compound is 214.262 Da .


Molecular Structure Analysis

The molecular structure of Ethyl (4-ethylpiperazin-1-yl)acetate consists of a piperazine ring, which is a heterocyclic amine, attached to an ethyl group . The compound also contains an acetate group . Further structural analysis would require more specific data or computational modeling.

properties

CAS RN

24636-94-0

Product Name

Ethyl (4-ethylpiperazin-1-yl)acetate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

ethyl 2-(4-ethylpiperazin-1-yl)acetate

InChI

InChI=1S/C10H20N2O2/c1-3-11-5-7-12(8-6-11)9-10(13)14-4-2/h3-9H2,1-2H3

InChI Key

AZYRBDOTCHWMJV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-ethylpiperazine (1 g, 8.771 mmol, 1.0 eq) in DMF were added K2CO3 (3 g, 21.927 mmol, 2.5 eq.) and ethyl 2-bromoacetate (2.19 g, 13.156 mmol, 1.5 eq.). The mixture was stirred at RT for 16 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 76.4% yield (1.3 g).
Quantity
1 g
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reactant
Reaction Step One
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3 g
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reactant
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2.19 g
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

8.9 ml of ethylpiperazine are placed in 91.5 ml of toluene in a round-bottomed flask. A solution of 4.1 ml of ethyl bromoacetate in 11.6 ml of toluene is added dropwise. The mixture is refluxed at 110° C. for one hour, concentrated to a small volume and left in a refrigerator for 3 hours. A white precipitate forms, which is filtered off and washed with dichloromethane. The filtration liquors are evaporated; 7 g of expected product are obtained.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
solvent
Reaction Step Two

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